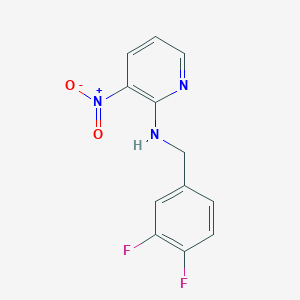
N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine
Vue d'ensemble
Description
“N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine” is an organic compound that likely contains a benzene ring due to the presence of a benzyl group . The “3,4-difluorobenzyl” part suggests that the benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions . The “3-nitro-2-pyridinamine” part suggests the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and it’s substituted with a nitro group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring and a pyridine ring, both of which are aromatic . The benzene ring would be substituted with two fluorine atoms, and the pyridine ring would be substituted with a nitro group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms and the nitro group, both of which would deactivate the benzene and pyridine rings towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and a nitro group could influence properties like polarity, solubility, and stability .Applications De Recherche Scientifique
Biomimetic Indicator for Alkylating Agents
4-(4-Nitrobenzyl)pyridine (NBP), closely related to the queried compound, is a colorimetric indicator for various carcinogenic alkylating agents, serving as a DNA model due to its reactivity similar to guanine in DNA. Its applications span toxicological screening of pharmaceuticals, detection of chemical warfare agents, environmental hygiene technology, and preliminary toxicology tests. Despite some limitations like low water solubility, its derivatives have been innovatively integrated into a polymeric silica material, allowing real-time detection of dangerous alkylating agents without additional reagents, significantly enhancing the NBP assay (Provencher & Love, 2015).
Microwave Irradiation in Heterocyclic Compound Synthesis
The compound shares structural similarities with heterocyclic compounds synthesized by microwave irradiation. Specifically, fluoronitromethyl and fluoronitrobenzyl substituted pyridines and other heterocycles were efficiently synthesized using microwave irradiation. This method yielded significant improvements in efficiency and yield, showcasing the potential of this approach in the synthesis of structurally similar compounds (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).
Novel Fluorinated Hypoxia-Targeted Compounds
Related research on multifluorinated nitroimidazole-based compounds, which bind to hypoxic cells in tumors, indicates the importance of fluorinated compounds in non-invasive detection of hypoxia in tumors using 19F nuclear magnetic resonance. The compounds in this study exhibited high solubility, stability, and hypoxia-selective cytotoxicity, demonstrating the potential of fluorinated compounds in medical imaging and therapy (Papadopoulou, Ji, & Bloomer, 2006).
Synthesis and Performance of Solvates and Co-crystal Solvates
Investigations into the molecular complexes formed by nitrofurantoin (NF) with various pyridyl bases and 4-aminobenzamide revealed that solvates and co-crystal solvates can serve as alternative routes to prepare anhydrous co-crystals, expanding new solid forms involving active pharmaceutical ingredients (APIs). This highlights the relevance of the structural and physical properties of similar compounds in pharmaceutical development (Vangala, Chow, & Tan, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-9-4-3-8(6-10(9)14)7-16-12-11(17(18)19)2-1-5-15-12/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFKYAWDLPJBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216121 | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866154-66-7 | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866154-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Difluorophenyl)methyl]-3-nitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3160802.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3160806.png)
amino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea](/img/structure/B3160812.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B3160816.png)
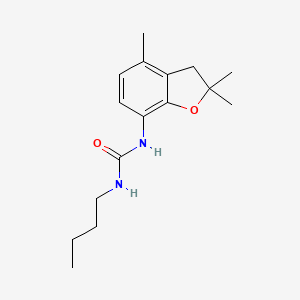


![2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylic acid](/img/structure/B3160845.png)
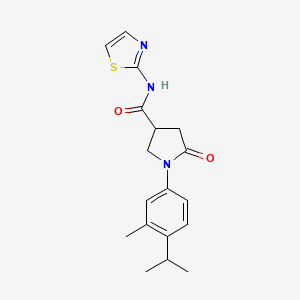

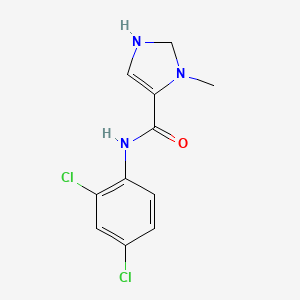

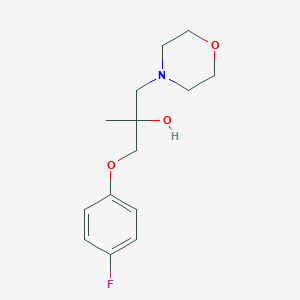
![N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B3160893.png)